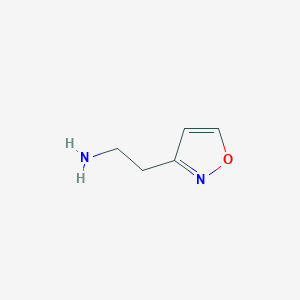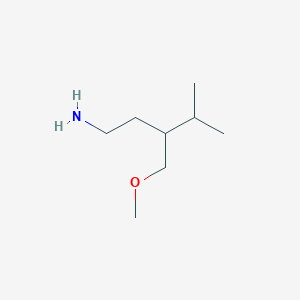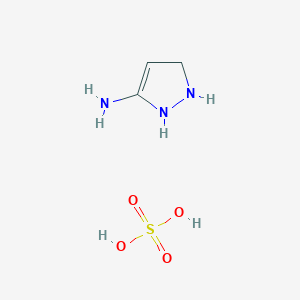
2-(4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethyl groups are often used in the field of medicinal chemistry due to their unique physicochemical properties . They can enhance the biological activity and physical properties of compounds, making them an important subgroup of fluorinated compounds .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is a topic of ongoing research. Various methods have been reported for synthesizing similar compounds . For instance, the Suzuki–Miyaura coupling reaction is commonly used in the synthesis of organoboron compounds .Chemical Reactions Analysis
Trifluoromethyl-containing compounds are involved in a variety of chemical reactions. For example, they can participate in palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Trifluoromethyl groups can influence the properties of the compound they are part of .Scientific Research Applications
Synthesis and pKa Determination
A pivotal study by Jones et al. (1996) explores the synthesis of a series of trifluoromethylazoles, including compounds structurally related to 2-(4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid. This research notably includes the determination of pKa values of acidic and basic trifluoromethyl heterocycles using 19F NMR spectroscopy. The study's findings have implications for the application of these compounds in measuring pH in biological media, showcasing their potential for research in biochemistry and environmental science (Jones et al., 1996).
Heterocyclization from Levulinic Acid
Flores et al. (2014) report on the efficient heterocyclization of methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate and its analogs into isoxazole and pyrazole derivatives, representing a new class of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoates. This synthesis pathway from levulinic acid underlines the synthetic versatility and potential application of such compounds in developing new pharmaceuticals and materials (Flores et al., 2014).
Catalytic Synthesis of Pyrazoles
Ghashang et al. (2013) describe a novel, thermally efficient, and solvent-free method for synthesizing a series of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives. This method involves the condensation of 2-amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-ethylcarboxylate derivatives with coumarin-3-carboxylic acid, employing pentafluorophenylammonium triflate as a catalyst. The process highlights an innovative approach to creating compounds with potential applications in medicine and agriculture due to their antimicrobial activity (Ghashang et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-4-3-13(5(2)7(14)15)12-6(4)8(9,10)11/h3,5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNYPKTTZIVUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)(F)F)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-triethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2681413.png)
![3-isopropyl-6-(5-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2681415.png)
![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2681419.png)
![(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione](/img/structure/B2681420.png)

![2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole](/img/structure/B2681424.png)

![3-[4-(4-Methoxy-3-nitro-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B2681426.png)
![(3R)-3-(5-chlorothiophen-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2681429.png)

![Ethyl 3-(4-chlorophenyl)-5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2681431.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylpropanoate](/img/structure/B2681432.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2681434.png)